Tert-butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate

Catalog No.
S13457380
CAS No.
M.F
C21H34N4O3
M. Wt
390.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin...

Product Name

Tert-butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-[1-(4-amino-3-methoxyphenyl)piperidin-4-yl]piperazine-1-carboxylate

Molecular Formula

C21H34N4O3

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C21H34N4O3/c1-21(2,3)28-20(26)25-13-11-24(12-14-25)16-7-9-23(10-8-16)17-5-6-18(22)19(15-17)27-4/h5-6,15-16H,7-14,22H2,1-4H3

InChI Key

ONQHHRZDJAPPHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)N)OC

Tert-butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate is a synthetic compound characterized by its complex structure, which includes a tert-butyl group, a piperazine ring, and an amino-substituted aromatic moiety. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various biological pathways.

Typical of piperazine derivatives. Key reactions include:

  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Nucleophilic Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The amino group can be reduced to form amines or other derivatives.

These reactions facilitate the modification of the compound for enhanced biological activity or altered pharmacokinetic properties.

Tert-butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate exhibits promising biological activities. Preliminary studies suggest that it may act as a selective inhibitor of certain enzymes or receptors involved in neurological pathways, potentially offering therapeutic benefits in conditions such as depression or anxiety disorders. Additionally, its structural components suggest possible antibacterial or antifungal properties, although specific studies are required to confirm these effects.

The synthesis of tert-butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate typically involves multi-step organic synthesis techniques:

  • Formation of the Piperazine Core: The initial step often includes the synthesis of the piperazine ring through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: Subsequent steps involve introducing the tert-butyl and amino groups via nucleophilic substitutions and coupling reactions.
  • Final Esterification: The final step usually involves esterification with tert-butyl alcohol to yield the target compound.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

This compound has potential applications in several fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting central nervous system disorders.
  • Chemical Biology: As a tool compound for studying biological pathways involving piperazine derivatives.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies have shown that tert-butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate may engage with various biological targets, including receptors involved in neurotransmission. These studies often utilize techniques such as:

  • Molecular Docking: To predict binding affinities and interaction modes with target proteins.
  • In Vitro Assays: To assess biological activity against specific enzymes or cell lines.

Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Several compounds share structural features with tert-butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateSimilar piperazine core with hydrazine substitutionModerate antibacterial activity
Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylateNitro-substituted phenol groupPotential anti-inflammatory properties
4-(benzyl)-piperazine-1-carboxylic acid derivativesBenzyl substitution on piperazineModulators of fatty acid amide hydrolase

Uniqueness

The uniqueness of tert-butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate lies in its specific combination of functional groups that may enhance its selectivity and efficacy compared to other similar compounds. Its structural complexity allows for diverse interactions within biological systems, which could lead to novel therapeutic applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

390.26309096 g/mol

Monoisotopic Mass

390.26309096 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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